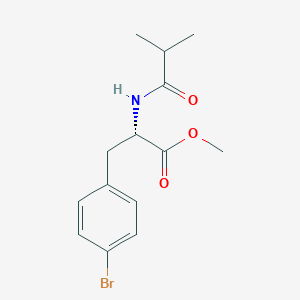
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to an acetamide group with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Bromination and Fluorination: Starting with a phenyl ring, bromination followed by fluorination can introduce the desired substituents.
Acetylation: The bromo-fluoro phenyl compound can then undergo acetylation to form the acetamide group.
Methylation: Finally, methylation introduces the methyl group to complete the synthesis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving:
Large-scale bromination and fluorination reactions: using appropriate reagents and catalysts.
Automated acetylation and methylation processes: to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromo-5-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenyl ring to produce corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can reduce the acetamide group to an amine.
Substitution: Substitution reactions can replace the bromo or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: 2-(3-Bromo-5-fluorophenyl)acetic acid or 2-(3-Bromo-5-fluorophenyl)acetone.
Reduction: 2-(3-Bromo-5-fluorophenyl)-N-methylamine.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the production of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Acting as an inhibitor for certain enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Influencing signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide is compared with similar compounds such as:
2-(3-Chloro-5-fluorophenyl)-N-methylacetamide: Similar structure but with a chlorine substituent instead of bromine.
2-(3-Bromo-4-fluorophenyl)-N-methylacetamide: Similar structure but with a different position of the fluoro substituent.
2-(3-Bromo-5-methylphenyl)-N-methylacetamide: Similar structure but with a methyl group instead of a fluoro group.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propiedades
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12-9(13)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGMQMZHAYQRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester](/img/structure/B8126726.png)




